molecular formula C13H14N2O3 B11746424 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid

1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11746424
M. Wt: 246.26 g/mol
InChI Key: XLQVXHCWSHHOCI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 3,4-dimethyl-1,3-dicarbonyl compounds in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the two methyl groups present in 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazole-5-carboxylic acid.

    1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains only one methyl group instead of two.

    1-(4-Methoxyphenyl)-3,4-dimethyl-1H-imidazole-5-carboxylic acid: Features an imidazole ring instead of a pyrazole ring.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl group and the two methyl groups on the pyrazole ring. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5-dimethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-8-9(2)14-15(12(8)13(16)17)10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H,16,17)

InChI Key

XLQVXHCWSHHOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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